![molecular formula C17H22N2O2 B2825465 N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-79-9](/img/structure/B2825465.png)
N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide is a compound that falls under the category of fentanyl analogues . Fentanyl analogues are a group of compounds that have been developed for legitimate medical use and have also been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .
Synthesis Analysis
The synthesis of compounds similar to N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide often involves the use of piperidine derivatives . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with a piperidine moiety show a wide variety of biological activities .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
Some derivatives of “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” have shown appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are important targets for antibacterial and antitubercular drugs .
Antibacterial Activity
Several derivatives of “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” have shown strong antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Antitubercular Activity
Some derivatives of “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” have also shown strong antitubercular properties . This suggests that they could be used in the development of new treatments for tuberculosis .
Anti-inflammatory and Analgesic Activities
Certain indole derivatives, which are structurally similar to “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide”, have shown anti-inflammatory and analgesic activities . This suggests that “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” and its derivatives could potentially be used in the treatment of pain and inflammation .
β-Receptor Antagonist
The R-enantiomer of the β-receptor antagonist “N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]butanamide”, which is structurally similar to “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide”, was synthesized with high enantioselectivity . This suggests that “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” and its derivatives could potentially be used in the development of β-receptor antagonists .
Safety and Hazards
In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs . Temporary control of fentanyl-related substances in Schedule I was extended through December 31, 2024 .
properties
IUPAC Name |
N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-17(21)18-16-8-7-14(10-15(16)13(3)20)19-9-5-6-12(2)11-19/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGNWXMDGSYFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)NC(=O)C=C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide |
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